GSK2981278

Beschreibung

GSK2981278 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

inverse agonist of RORgamma

Structure

3D Structure

Eigenschaften

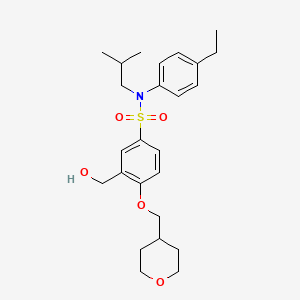

IUPAC Name |

N-(4-ethylphenyl)-3-(hydroxymethyl)-N-(2-methylpropyl)-4-(oxan-4-ylmethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5S/c1-4-20-5-7-23(8-6-20)26(16-19(2)3)32(28,29)24-9-10-25(22(15-24)17-27)31-18-21-11-13-30-14-12-21/h5-10,15,19,21,27H,4,11-14,16-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLBRISQTJVZNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OCC3CCOCC3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1474110-21-8 |

Source

|

| Record name | GSK-2981278 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474110218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2981278 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2981278 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V5G013I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK2981278: An In-Depth Technical Guide on its Mechanism of Action as a RORγ Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2981278 is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are crucial mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases, including psoriasis. By targeting RORγ, GSK2981278 effectively suppresses the production of pro-inflammatory cytokines, positioning it as a therapeutic candidate for inflammatory conditions. This technical guide provides a comprehensive overview of the mechanism of action of GSK2981278, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: RORγ Inverse Agonism

GSK2981278 functions as an inverse agonist of RORγ, meaning it not only blocks the binding of potential activating ligands but also reduces the basal transcriptional activity of the receptor.[3] This leads to a downstream cascade of events culminating in the suppression of Th17-mediated inflammation. The primary mechanisms through which GSK2981278 exerts its effects are:

-

Inhibition of RORγ Transcriptional Activity: GSK2981278 directly inhibits the ability of RORγ to drive the transcription of its target genes, most notably IL17A and IL17F.[1]

-

Interference with RORγ-DNA Binding: The compound has been shown to interfere with the binding of RORγ to its specific DNA recognition sequences, known as ROR response elements (ROREs), located in the promoter regions of target genes like IL17.

-

Modulation of Co-factor Interaction: GSK2981278 disrupts the interaction between RORγ and its essential co-activators, such as SRC1, which are required for efficient gene transcription.

These actions collectively lead to a significant reduction in the production of key pro-inflammatory cytokines that define the Th17 lineage.

Quantitative In Vitro Activity

The potency and selectivity of GSK2981278 have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Assay Description | Cell Type/System | Parameter | Value |

| Inhibition of IL-17A and IL-22 secretion under Th17 skewing conditions | Human peripheral blood CD4+ T cells | IC50 | 3.2 nM |

| Inhibition of SRC1 coactivator recruitment | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 20 nM |

| Inhibition of IL-17 production | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 63 nM |

| RORγt-dependent reporter gene activation (Luciferase Assay) | Doxycycline-inducible CHO stable cell line | - | "Most effective" of compounds tested |

| RORα-dependent reporter gene activation (Luciferase Assay) | Doxycycline-inducible CHO stable cell line | - | No significant effect |

Table 1: In Vitro Potency and Selectivity of GSK2981278

In Vivo Efficacy: Imiquimod-Induced Psoriasis Mouse Model

The therapeutic potential of GSK2981278 has been evaluated in a widely used preclinical model of psoriasis, where skin inflammation is induced by the topical application of imiquimod (B1671794).

| Animal Model | Treatment | Parameter | Result |

| Imiquimod-induced psoriasis mouse model | 1% GSK2981278 in ointment (topical) | Epidermal Thickness | 23% reduction |

Table 2: In Vivo Efficacy of GSK2981278

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize GSK2981278, the following diagrams have been generated using the DOT language.

Caption: RORγ signaling pathway in Th17 cell differentiation and its inhibition by GSK2981278.

Caption: Workflow for the in vitro characterization of GSK2981278.

Detailed Experimental Protocols

RORγt Luciferase Reporter Gene Assay

-

Cell Line: Doxycycline-inducible Chinese Hamster Ovary (CHO) stable cell line expressing RORγt.

-

Methodology:

-

Seed the CHO-RORγt cells in a 96-well plate.

-

Induce RORγt expression with doxycycline.

-

Treat the cells with a serial dilution of GSK2981278 or vehicle control.

-

Transfect the cells with a luciferase reporter plasmid containing ROR response elements (ROREs).

-

After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent inhibition of RORγt activity relative to the vehicle control to determine the IC50 value.

-

Th17 Differentiation of Human Peripheral Blood CD4+ T Cells

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Isolate CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

-

Culture the purified CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies for T cell activation.

-

Add a Th17-polarizing cytokine cocktail to the culture medium, typically containing TGF-β, IL-6, IL-1β, and IL-23, along with anti-IFN-γ and anti-IL-4 neutralizing antibodies.

-

Add GSK2981278 or vehicle control to the culture at various concentrations.

-

Culture the cells for 5 days.

-

Collect the cell culture supernatant and measure the concentrations of IL-17A and IL-22 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

Chromatin Immunoprecipitation (ChIP)-qPCR

-

Cell Line: Jurkat T-cells.

-

Methodology:

-

Culture Jurkat cells and treat with GSK2981278 or vehicle control.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

Immunoprecipitate the RORγ-DNA complexes using an antibody specific for RORγ.

-

Reverse the cross-linking and purify the immunoprecipitated DNA.

-

Perform quantitative PCR (qPCR) using primers specific for the promoter region of the IL17A gene to quantify the amount of RORγ bound to this region.

-

Imiquimod-Induced Psoriasis Mouse Model

-

Animal Strain: BALB/c or C57BL/6 mice.

-

Methodology:

-

Apply a daily topical dose of imiquimod cream (e.g., Aldara™) to the shaved back and/or ear of the mice for a specified number of days (typically 5-7 days) to induce psoriasis-like skin inflammation.

-

Treat a cohort of mice with a topical formulation of GSK2981278 (e.g., 1% in ointment) or a vehicle control.

-

Monitor the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.

-

Measure ear thickness daily using a digital caliper.

-

At the end of the study, collect skin biopsies for histological analysis (e.g., H&E staining) to measure epidermal thickness.

-

Conclusion

GSK2981278 is a potent and selective RORγ inverse agonist that effectively inhibits the production of Th17-mediated pro-inflammatory cytokines. Its mechanism of action involves the direct inhibition of RORγ transcriptional activity, interference with DNA binding, and modulation of co-factor interactions. The in vitro and in vivo data presented in this guide provide a strong rationale for the continued investigation of GSK2981278 as a potential therapeutic agent for the treatment of psoriasis and other inflammatory diseases. Further research, including more detailed dose-response studies in preclinical models and clinical trials, will be crucial in determining its ultimate therapeutic utility.

References

GSK2981278 RORgamma inverse agonist activity

An In-depth Technical Guide on the RORγ Inverse Agonist Activity of GSK2981278

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2981278 is a potent and highly selective, small-molecule inverse agonist of the Retinoic acid-related Orphan Receptor gamma (RORγ).[1][2] RORγ, particularly its 't' isoform (RORγt), is a master transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells.[3][4] These cells are key drivers of inflammation in several autoimmune diseases through their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[3][4] By inhibiting RORγt activity, GSK2981278 effectively suppresses the Th17 inflammatory pathway, positioning it as a therapeutic candidate for autoimmune conditions like psoriasis.[5][6] This guide provides a comprehensive technical overview of GSK2981278, detailing its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Mechanism of Action

RORγt exerts its pro-inflammatory effects by binding to specific DNA sequences known as ROR Response Elements (ROREs) within the promoter regions of target genes, such as IL17A.[5][7] This binding, along with the recruitment of co-activator proteins, initiates the transcription of Th17 signature cytokines.[5][8]

GSK2981278 functions as an inverse agonist, actively repressing the basal transcriptional activity of RORγ.[5] Its mechanism is twofold:

-

Interference with RORγ-DNA Binding : GSK2981278 attenuates the recruitment of RORγ to the endogenous IL17 promoter regions.[5]

-

Inhibition of Co-activator Recruitment : The compound hinders the interaction between RORγ and co-activator peptides, which is essential for transcriptional activation.[5][8]

This dual action leads to a potent and selective blockade of the Th17/IL-17 pathway.[5][8]

Data Presentation: Quantitative Activity

GSK2981278 demonstrates potent activity across a range of in vitro and cell-based assays. Its inhibitory concentrations highlight its efficacy at the molecular and cellular levels.

| Assay Type | Target/Cell Line | Endpoint Measured | Result (IC50) | Reference |

| Functional Assay | Human CD4+ T cells (Th17 skewed) | IL-17A & IL-22 Protein Secretion | 3.2 nM | [1] |

| Reporter Assay | CHO Tet-on Cells | RORE-dependent Luciferase Activation | Potent Inhibition (Specific IC50 not stated) | [5][7] |

| Reporter Assay | Jurkat Cells | il17a Promoter Activation | Dose-responsive repression | [5] |

| Tissue-Based Assay | sRICA (Human Skin) | il17a & il17f Cytokine Production | ~50% reduction with 0.02% formulation | [5] |

Note: In some studies, significant decreases in cytokine expression were observed at concentrations as low as 30 pM.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe key experimental protocols used to characterize GSK2981278.

In Vitro Assay: RORE-Dependent Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγ at its specific DNA binding site.

Methodology:

-

Cell Line: A Chinese Hamster Ovary (CHO) cell line stably transfected with a tetracycline-inducible system for RORγ expression is used. The cells also contain a reporter plasmid (e.g., pGL4.27) with a luciferase gene under the control of a promoter containing multiple ROR Response Elements (ROREs).[7]

-

Cell Culture & Induction: Cells are cultured to confluence. RORγ expression is then induced, typically using doxycycline.

-

Compound Treatment: Cells are treated with varying concentrations of GSK2981278 or vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).[5]

-

Luciferase Assay: Following incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the transcriptional activity of RORγ.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control. An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. Cell viability assays (e.g., using cAMP measurement) are run in parallel to rule out cytotoxicity.[7]

Ex Vivo Assay: Skin-Resident Immune Cell Activation (sRICA)

The sRICA assay was developed to provide a more translationally relevant model by testing compounds on intact human tissue.[5]

Methodology:

-

Tissue Preparation: Full-thickness human skin biopsies are obtained and placed in customized Franz Cell chambers, which create an air-liquid interface, separating the epidermal and dermal compartments.[5]

-

Topical Application: GSK2981278, formulated in a simple ointment, is applied topically to the dry epidermal surface at various concentrations (e.g., 0.001% to 4%).[5]

-

Incubation: The setup is left undisturbed for 24 hours to allow for compound penetration into the skin.[5]

-

Immune Cell Activation: After 24 hours, the media in the lower chamber (in contact with the dermis) is replaced with media containing a cocktail of Th17-skewing factors (e.g., anti-CD3/CD28, IL-1β, IL-6, IL-23) to activate the skin-resident immune cells.[5]

-

Cytokine Measurement: The cultures are incubated for an additional 24 hours. The supernatant from the lower chamber is then collected, and the levels of secreted cytokines (e.g., IL-17A, IL-17F) are quantified using methods like ELISA or Meso Scale Discovery (MSD) assays.

-

Data Analysis: Cytokine levels from compound-treated skin are compared to vehicle-treated controls to determine the percentage of inhibition.

In Vivo Model: Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model

This is a widely used preclinical model that recapitulates key features of psoriasis, including epidermal thickening and dependence on the IL-23/IL-17 axis.[5][9]

Methodology:

-

Animal Model: BALB/c or similar mouse strains are used. A section of dorsal skin is shaved for treatment application.[9]

-

Disease Induction: A daily topical dose of imiquimod (IMQ) cream (e.g., 5%) is applied to the shaved skin to induce a psoriasis-like inflammatory response.[5][9]

-

Compound Administration: GSK2981278, typically formulated as a 1% ointment, is applied topically to the inflamed area for a specified number of days (e.g., three consecutive days).[1] A vehicle ointment is used for the control group.

-

Endpoint Assessment:

-

Macroscopic: Skin is scored daily for erythema (redness), scaling, and thickness using a Psoriasis Area and Severity Index (PASI)-like system.[9]

-

Histological: At the end of the study, skin biopsies are taken for histological analysis. Epidermal thickness (acanthosis) is measured as a primary endpoint.[1][7]

-

Biomarker Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) via qPCR or protein assays.[10]

-

-

Data Analysis: The compound's efficacy is determined by the statistically significant reduction in PASI scores, epidermal thickness, and inflammatory cytokine levels compared to the vehicle-treated group.[1][7]

Biological Selectivity

A critical aspect of drug development is ensuring target specificity to minimize off-target effects. GSK2981278 has demonstrated high selectivity.

-

Receptor Selectivity: In reporter assays, GSK2981278 was highly effective against RORγt while having no significant effect on RORα-dependent activation.[2]

-

Cytokine Selectivity: The compound's broader biological effects were profiled using the BioMAP® Diversity Plus System, which utilizes a panel of primary human cell-based assays. In this system, GSK2981278 selectively inhibited only two specific biomarkers: IL-17A and IL-17F.[5] Its activity profile did not align with over 3000 other compounds, highlighting its unique and selective mechanism of action targeting RORγt-dependent cytokines.[5]

Clinical Context and Conclusion

Preclinical studies demonstrated that GSK2981278 potently and selectively inhibits the Th17 pathway, attenuating inflammation in both human tissue-based systems and in vivo mouse models.[5][7] In an IMQ-induced psoriasis mouse model, a 1% topical ointment of GSK2981278 led to a 23% reduction in epidermal thickness.[1][7]

However, despite the robust preclinical data, a Phase I/II clinical trial evaluating topical GSK2981278 ointment (at concentrations up to 4%) in patients with plaque psoriasis did not show significant improvement in psoriatic lesions.[6][11] This outcome underscores the challenges of translating preclinical efficacy, particularly with topical formulations, to clinical success. Factors such as skin penetration, local metabolism, and the complexity of the human disease microenvironment may contribute to such discrepancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]

- 5. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Investigation of a Dual-Targeted Nanoemulsion Gel for the Amelioration of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase I randomized controlled trial to evaluate safety and clinical effect of topically applied GSK2981278 ointment in a psoriasis plaque test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of GSK2981278 in IL-17 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of IL-17-producing T helper 17 (Th17) cells is critically dependent on the nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt). GSK2981278 is a potent and selective inverse agonist of RORγt, which has been investigated as a therapeutic agent to modulate IL-17 production. This technical guide provides a comprehensive overview of the mechanism of action of GSK2981278, its impact on IL-17 production, and the upstream signaling pathways that indirectly influence this process. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction: The IL-17 Pathway and RORγt

The IL-23/IL-17 axis is a central inflammatory pathway in a variety of autoimmune diseases. IL-23 promotes the expansion and maintenance of Th17 cells, which are the primary producers of IL-17A and IL-17F. These cytokines act on various cell types to induce the production of other pro-inflammatory mediators, leading to tissue inflammation and damage.

The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a specific set of cytokines, including TGF-β and IL-6. A key molecular player in this process is RORγt, a lineage-defining transcription factor for Th17 cells.[1] RORγt binds to specific response elements in the promoter regions of the IL17A and IL17F genes, driving their transcription.[2][3] Consequently, targeting RORγt presents a promising therapeutic strategy for inhibiting IL-17 production and ameliorating IL-17-mediated diseases.

GSK2981278: A Potent and Selective RORγt Inverse Agonist

GSK2981278 is a small molecule that functions as a potent and selective inverse agonist of RORγt.[4][5][6] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of its target receptor. In the case of RORγt, GSK2981278 actively represses the transcriptional activity of the receptor, leading to a significant reduction in the expression of its target genes, most notably IL17A and IL17F.[4]

Mechanism of Action

GSK2981278 binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the binding of co-activators necessary for gene transcription.[7] This inverse agonism effectively shuts down the RORγt-dependent transcriptional program in Th17 cells.

Quantitative Data on GSK2981278 Activity

The potency and selectivity of GSK2981278 have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Assay Type | Cell Type | Parameter | Value | Reference |

| RORγt Inverse Agonist Activity | CHO cells with RORE-luciferase reporter | IC50 | 3.2 nM | [4] |

| IL-17A Protein Secretion | Human peripheral blood CD4+ T cells (Th17 skewing) | IC50 | 3.2 nM | [4] |

| IL-22 Protein Secretion | Human peripheral blood CD4+ T cells (Th17 skewing) | IC50 | 3.2 nM | [4] |

Table 1: In Vitro Potency of GSK2981278

| Cytokine | Concentration of GSK2981278 | % Inhibition (mRNA) | % Inhibition (Protein) | Reference |

| IL-17A | ≥3 nM | ≥50% | Near-complete | [4] |

| IL-17F | ≥3 nM | ≥50% | Not reported | [4] |

| IL-22 | ≥3 nM | ≥50% | ~50-70% | [4] |

Table 2: Inhibition of Th17 Signature Cytokines by GSK2981278 in Human CD4+ T cells

Upstream Regulation of the IL-17 Axis: The Role of NOD2/RIPK2 Signaling

While GSK2981278 directly targets RORγt, it is important to understand the upstream signaling pathways that lead to Th17 differentiation and IL-17 production. One such pathway involves the innate immune sensors, Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) and its downstream signaling partner, Receptor-interacting serine/threonine-protein kinase 2 (RIPK2).

The NOD2/RIPK2 signaling pathway is primarily activated by bacterial peptidoglycans.[8] In antigen-presenting cells (APCs) such as dendritic cells (DCs), activation of this pathway leads to the production of pro-inflammatory cytokines, including IL-1β, IL-6, and IL-23.[8][9] These cytokines are crucial for the differentiation and expansion of Th17 cells. Therefore, while GSK2981278 does not directly inhibit RIPK2, the NOD2/RIPK2 pathway represents an important upstream regulatory node in the control of IL-17 production.[10][11]

Signaling Pathway Diagrams

RORγt-Mediated IL-17 Transcription

Caption: RORγt signaling pathway leading to IL-17 transcription and its inhibition by GSK2981278.

NOD2/RIPK2 Signaling in Dendritic Cells Leading to Th17 Differentiation

Caption: NOD2/RIPK2 signaling in dendritic cells promotes Th17 differentiation and IL-17 production.

Detailed Experimental Protocols

In Vitro Human Th17 Cell Differentiation Assay

This protocol describes the differentiation of naive human CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of GSK2981278.

Materials:

-

Ficoll-Paque

-

Human peripheral blood mononuclear cells (PBMCs)

-

Naive CD4+ T Cell Isolation Kit

-

Anti-human CD3 antibody

-

Anti-human CD28 antibody

-

Recombinant human IL-6

-

Recombinant human TGF-β1

-

Recombinant human IL-23

-

Recombinant human IL-1β

-

Anti-human IFN-γ antibody

-

Anti-human IL-4 antibody

-

GSK2981278

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A

-

ELISA kit for human IL-17A

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from PBMCs using a negative selection immunomagnetic bead-based kit.

-

Coat a 96-well flat-bottom plate with anti-human CD3 antibody (1-5 µg/mL) overnight at 4°C.

-

Wash the plate with sterile PBS to remove unbound antibody.

-

Seed the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin, anti-human CD28 antibody (1-2 µg/mL), IL-6 (20-50 ng/mL), TGF-β1 (1-5 ng/mL), IL-23 (10-20 ng/mL), IL-1β (10-20 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).

-

Add GSK2981278 at various concentrations (e.g., from 1 pM to 1 µM) or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 days.

-

For intracellular cytokine staining (optional): On the final day, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A for 4-6 hours. Proceed with intracellular staining for IL-17A.

-

For cytokine secretion analysis: Collect the culture supernatants and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value of GSK2981278 for IL-17A inhibition.

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This protocol describes the induction of a psoriasis-like phenotype in mice and the evaluation of the therapeutic efficacy of topically applied GSK2981278.[12][13][14][15]

Materials:

-

BALB/c or C57BL/6 mice (female, 8-12 weeks old)

-

Imiquimod (B1671794) cream (5%)

-

GSK2981278 ointment (e.g., 1% in a suitable vehicle)

-

Vehicle control ointment

-

Calipers

-

RNA isolation and qRT-PCR reagents

-

Histology reagents (formalin, paraffin, H&E stain)

Procedure:

-

Anesthetize the mice and shave a small area on their back.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.

-

From day 0 or day 1, topically apply GSK2981278 ointment or vehicle control to the imiquimod-treated area daily.

-

Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.

-

Measure the thickness of the back skin daily using calipers.

-

On the final day of the experiment, euthanize the mice and collect the treated skin tissue.

-

For gene expression analysis: Isolate RNA from a portion of the skin tissue and perform qRT-PCR to measure the mRNA levels of Il17a, Il17f, Il22, and other relevant inflammatory markers.

-

For histological analysis: Fix a portion of the skin tissue in 10% formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.

Skin Resident Immune Cell Activation (sRICA) Assay

This ex vivo assay utilizes human skin explants to assess the effect of GSK2981278 on the activation of skin-resident immune cells.

Materials:

-

Human skin explants (from biopsies or surgical discard)

-

Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, anti-CD3/CD28)

-

GSK2981278

-

Culture medium (e.g., DMEM with FBS and antibiotics)

-

RNA isolation and qRT-PCR reagents

Procedure:

-

Obtain fresh human skin and prepare 3-6 mm punch biopsies.

-

Place the skin explants in a 24-well plate with the dermal side down in culture medium.

-

Pre-treat the explants with GSK2981278 or vehicle control for 24 hours.

-

Stimulate the skin explants with a Th17-polarizing cytokine cocktail for 24-48 hours to activate resident immune cells.

-

After stimulation, harvest the skin explants for analysis.

-

Isolate RNA from the explants and perform qRT-PCR to measure the expression of IL17A, IL17F, and other inflammatory genes.

Conclusion

GSK2981278 is a potent and selective RORγt inverse agonist that effectively inhibits the production of IL-17 and other Th17-associated cytokines. Its mechanism of action is centered on the direct modulation of the master transcriptional regulator of Th17 cell differentiation. Understanding the upstream signaling pathways, such as the NOD2/RIPK2 axis, provides a broader context for the regulation of IL-17-mediated inflammation. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the RORγt-IL-17 axis in various inflammatory and autoimmune diseases.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are provided as a general guide and may require optimization for specific laboratory conditions.

References

- 1. rupress.org [rupress.org]

- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nod/Ripk2 signaling in dendritic cells activates IL-17A–secreting innate lymphoid cells and drives colitis in T-bet−/−.Rag2−/− (TRUC) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nod/Ripk2 signaling in dendritic cells activates IL-17A-secreting innate lymphoid cells and drives colitis in T-bet-/-.Rag2-/- (TRUC) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Joint NOD2/RIPK2 signaling regulates IL-17 axis and contributes to the development of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. new.zodml.org [new.zodml.org]

- 14. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 15. bmrat.biomedpress.org [bmrat.biomedpress.org]

GSK2981278: A Technical Overview for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2981278 is a potent and highly selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). As a key transcription factor, RORγt is integral to the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines are pivotal in the pathogenesis of various autoimmune diseases, with a significant focus of GSK2981278 research on psoriasis. This document provides a comprehensive technical guide on GSK2981278, summarizing its mechanism of action, preclinical data, and clinical findings, along with detailed experimental methodologies and visual representations of relevant pathways and workflows.

Mechanism of Action

GSK2981278 functions as an inverse agonist of RORγt, meaning it not only blocks the receptor's activity but also reduces its basal transcriptional activity. By binding to the ligand-binding domain of RORγt, GSK2981278 inhibits the recruitment of co-activators and impedes the binding of RORγt to its DNA response elements (ROREs) on the promoters of target genes. This leads to a significant reduction in the transcription of genes encoding for key pro-inflammatory cytokines of the Th17 pathway.[1]

RORγt Signaling Pathway in Th17 Differentiation

The differentiation of naïve T-helper cells into Th17 cells is a critical event in the inflammatory cascade of many autoimmune diseases. This process is driven by a specific cytokine milieu, primarily TGF-β and IL-6, which leads to the expression and activation of the master transcription factor, RORγt. Once activated, RORγt, in concert with other transcription factors like STAT3, drives the expression of IL-17A, IL-17F, and IL-22. These cytokines, in turn, act on various cell types, including keratinocytes in the skin, to promote inflammation, cellular proliferation, and the production of other inflammatory mediators.

Preclinical Data

In Vitro Potency

GSK2981278 has demonstrated potent and selective inverse agonism of RORγt in a variety of in vitro assays.

| Assay | Cell Type | Parameter Measured | IC50 |

| Th17 Skewing Assay | Human PBMCs | IL-17A & IL-22 Protein Secretion | 3.2 nM |

| Co-activator Recruitment Assay | Human PBMCs | SRC1 Co-activator Recruitment | 20 nM |

| IL-17 Production Assay | Human PBMCs | IL-17 Production | 63 nM |

In Vivo Efficacy: Imiquimod-Induced Psoriasis Mouse Model

In a widely used preclinical model of psoriasis, topical application of imiquimod (B1671794) (IMQ) induces a psoriasis-like skin inflammation in mice, characterized by epidermal thickening and infiltration of inflammatory cells, which is dependent on the IL-23/IL-17 axis.

Topical treatment with a 1% GSK2981278 ointment in this model resulted in a 23% reduction in epidermal thickness compared to the placebo-treated group.[2] Furthermore, treatment with GSK2981278 led to a significant inhibition of Th17 signature cytokines in the inflamed skin. While specific quantitative data for cytokine reduction in the primary literature is limited, the inhibition was described as "dramatic" for IL-17A, IL-17F, and IL-22.[3]

| Treatment Group | Epidermal Thickness Reduction vs. Placebo | IL-17A Expression | IL-17F Expression | IL-22 Expression |

| 1% GSK2981278 Ointment | 23% | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 0.1% GSK2981278 Solution | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |

Ex Vivo Human Skin Models

In a novel ex vivo assay using human skin explants, where skin-resident immune cells were activated to produce Th17 cytokines, GSK2981278 demonstrated potent, dose-dependent inhibition of IL-17A and IL-17F. A 0.02% formulation of GSK2981278 achieved approximately 50% reduction of both cytokines.[3]

When applied to ex vivo cultures of lesional skin biopsies from psoriasis patients, GSK2981278 at a concentration of 10 µM reduced the transcript levels of IL-17A, IL-17F, and IL-22 by over 50% compared to vehicle-treated explants.[3]

Clinical Data: Phase I Study in Plaque Psoriasis (NCT02548052)

A Phase I, randomized, vehicle- and positive-controlled, double-blind study was conducted to evaluate the safety, tolerability, and efficacy of topically applied GSK2981278 ointment in subjects with plaque psoriasis.[4] The trial involved the application of different concentrations of GSK2981278 ointment (0.03%, 0.1%, 0.8%, and 4%), a vehicle ointment, and a positive control (betamethasone valerate (B167501) 0.1% cream) to psoriatic plaques.[5]

While the study has been completed, detailed quantitative efficacy results, such as the mean change in the Psoriasis Area and Severity Index (PASI), have not been made publicly available. A letter to the British Journal of Dermatology reporting on the trial stated that only the positive control showed a reduction in infiltrate thickness over the 19-day treatment period, suggesting that GSK2981278 did not demonstrate a significant clinical effect under the conditions of this study.[6] The lack of efficacy could be attributed to factors such as the short duration of treatment or insufficient drug exposure at the target site.[2]

Experimental Protocols

In Vitro Assays for RORγt Activity

This assay is used to measure the ability of a compound to modulate the transcriptional activity of RORγt.

Protocol:

-

Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T or Jurkat) in a multi-well plate.

-

Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for full-length human RORγt.

-

A luciferase reporter vector containing a promoter with multiple RORγt response elements (ROREs) upstream of the firefly luciferase gene.

-

A control vector expressing Renilla luciferase for normalization.

-

-

Compound Treatment: After transfection, treat the cells with various concentrations of GSK2981278 or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for compound activity and reporter gene expression.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability. The reduction in the normalized luciferase signal in the presence of GSK2981278 indicates its inverse agonist activity.

This assay is designed to measure the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.

Protocol:

-

Vector Construction:

-

Fuse the RORγt LBD to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

-

Fuse a co-activator peptide (e.g., from SRC1) to a transcriptional activation domain (AD) (e.g., VP16).

-

-

Cell Culture and Transfection: Co-transfect mammalian cells with:

-

The DBD-RORγt LBD fusion vector.

-

The AD-co-activator fusion vector.

-

A reporter vector with a promoter containing the DBD's binding sites upstream of a reporter gene (e.g., luciferase).

-

-

Compound Treatment and Analysis: Treat the cells with GSK2981278. A decrease in reporter gene expression indicates that the compound disrupts the interaction between the RORγt LBD and the co-activator.

Imiquimod-Induced Psoriasis Mouse Model

Protocol:

-

Animal Model: Use a suitable mouse strain, such as BALB/c or C57BL/6.

-

Induction of Psoriasis-like Inflammation: Apply a daily topical dose of imiquimod (IMQ) cream (typically 5%) to a shaved area on the back of the mice for a period of 6-10 days.[3][7][8]

-

Treatment: Administer topical GSK2981278 ointment or a vehicle control to the inflamed area, often starting a few days before the IMQ application and continuing throughout the study.[3]

-

Assessment:

-

Clinical Scoring: Daily assess the severity of erythema, scaling, and skin thickness.

-

Epidermal Thickness: At the end of the study, euthanize the mice, collect skin biopsies, and measure epidermal thickness via histology (H&E staining).

-

Cytokine Analysis: Homogenize skin biopsies to extract RNA or protein and quantify the expression of IL-17A, IL-17F, IL-22, and other relevant cytokines using qRT-PCR or ELISA.

-

Ex Vivo Psoriatic Skin Explant Culture

Protocol:

-

Biopsy Collection: Obtain full-thickness punch biopsies from lesional skin of psoriasis patients.[9]

-

Culture Setup: Place the biopsies in a submerged culture system.[9] For some applications, the tissue can be placed on a transwell insert with the dermis in contact with the media and the epidermis exposed to air.[10]

-

Stimulation (Optional): To enhance the inflammatory response, the culture medium can be supplemented with recombinant human IL-23 and anti-CD3/anti-CD28 antibodies to stimulate resident T cells.[9]

-

Compound Treatment: Apply GSK2981278, typically dissolved in a vehicle like DMSO, to the culture medium or topically to the epidermal surface.

-

Incubation: Culture the explants for a period of up to 96 hours.[9][11]

-

Analysis:

-

Supernatant Analysis: Collect the culture medium to measure the secretion of inflammatory cytokines by ELISA or other immunoassays.

-

Tissue Analysis: Process the tissue for histological evaluation of morphology and for gene expression analysis of inflammatory markers by qRT-PCR.[9]

-

Conclusion

GSK2981278 is a well-characterized, potent, and selective RORγt inverse agonist with demonstrated preclinical efficacy in inhibiting the production of key Th17 cytokines. Its activity has been confirmed in in vitro assays, an in vivo mouse model of psoriasis, and in ex vivo human skin models. While a Phase I clinical trial for topical application in psoriasis did not show a significant clinical benefit under the tested conditions, the preclinical data provides a strong rationale for the continued investigation of RORγt as a therapeutic target for autoimmune and inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of GSK2981278 and other RORγt modulators. Further disclosure of detailed clinical trial results and more granular quantitative data from preclinical studies would be beneficial for the scientific community.

References

- 1. Ex vivo culture of lesional psoriasis skin for pharmacological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Obesity exacerbates imiquimod-induced psoriasis-like epidermal hyperplasia and interleukin-17 and interleukin-22 production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I randomized controlled trial to evaluate safety and clinical effect of topically applied GSK2981278 ointment in a psoriasis plaque test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Th17-derived cytokines synergistically enhance IL-17C production by the colonic epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aimspharmaceuticals.com [aimspharmaceuticals.com]

- 7. Inter-regulation of Th17 cytokines and the IL-36 cytokines in vitro and in vivo: implications in psoriasis pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emjreviews.com [emjreviews.com]

- 9. reprocell.com [reprocell.com]

- 10. reprocell.com [reprocell.com]

- 11. researchgate.net [researchgate.net]

The RORγt Inverse Agonist GSK2981278: A Deep Dive into its Attenuation of Cytokine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2981278 is a potent and highly selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). This transcription factor is pivotal in the differentiation and function of T helper 17 (Th17) cells, key drivers of inflammation in several autoimmune diseases. By inhibiting RORγt activity, GSK2981278 effectively suppresses the production of a cascade of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22. This technical guide provides a comprehensive overview of the mechanism of action of GSK2981278, detailing its effects on critical cytokine signaling pathways. It includes a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of RORγt-Mediated Transcription

GSK2981278 exerts its immunomodulatory effects by directly binding to RORγt, a master transcription factor for Th17 cells. As an inverse agonist, GSK2981278 not only blocks the binding of potential agonists but also reduces the basal transcriptional activity of the receptor. This interference with RORγt function leads to a significant downstream reduction in the expression of its target genes, which include key pro-inflammatory cytokines that define the Th17 lineage.

The primary consequence of RORγt inhibition by GSK2981278 is the suppression of the IL-23/IL-17 inflammatory axis. This axis is a cornerstone of the pathogenesis of various autoimmune conditions, including psoriasis. By disrupting this pathway at a critical transcriptional checkpoint, GSK2981278 demonstrates a targeted approach to mitigating inflammation.

Quantitative Analysis of Cytokine Inhibition

The efficacy of GSK2981278 in suppressing cytokine production has been quantified across a range of pre-clinical models. The data consistently demonstrates a potent and selective inhibition of Th17-associated cytokines.

| Assay System | Cytokine | Metric | Value | Reference |

| Human CD4+ T Cells (Th17 skewing) | IL-17A | IC50 | 3.2 nM | [1] |

| Human CD4+ T Cells (Th17 skewing) | IL-22 | IC50 | 3.2 nM | [1] |

| Imiquimod-Induced Psoriasis Mouse Model (1% topical ointment) | Epidermal Thickness | Reduction vs. Placebo | 23% | [1] |

| Psoriatic Skin Explants | IL-17A | mRNA Reduction | ≥50% | |

| Psoriatic Skin Explants | IL-17F | mRNA Reduction | ≥50% | |

| Psoriatic Skin Explants | IL-22 | mRNA Reduction | 50-70% | |

| BioMAP® Diversity Plus System™ | IL-17A | Selective Inhibition | Yes | |

| BioMAP® Diversity Plus System™ | IL-17F | Selective Inhibition | Yes |

Signaling Pathway Diagrams

To visually represent the mechanism of action of GSK2981278, the following diagrams illustrate the key signaling pathways involved.

Caption: GSK2981278 inhibits RORγt, blocking Th17 cell differentiation and cytokine production.

Detailed Experimental Protocols

The following protocols are compiled from methodologies cited in the literature for studying the effects of GSK2981278 and related compounds.

In Vitro Th17 Cell Differentiation from Human PBMCs

This protocol outlines the induction of a Th17 phenotype from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human anti-CD3 antibody (plate-bound)

-

Human anti-CD28 antibody (soluble)

-

Recombinant Human IL-6

-

Recombinant Human IL-1β

-

Recombinant Human TGF-β1

-

Recombinant Human IL-23

-

Human anti-IFN-γ neutralizing antibody

-

Human anti-IL-4 neutralizing antibody

-

GSK2981278 (in DMSO)

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[2]

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.

-

Culture cells in plates pre-coated with anti-CD3 antibody (10 µg/mL).

-

Add the following to the cell culture to create Th17 skewing conditions:

-

Add GSK2981278 at desired concentrations (e.g., a serial dilution from 0.3 pM to 1000 pM).[1] An equivalent volume of DMSO is used as a vehicle control.

-

Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.[1][3]

-

After the incubation period, collect the supernatant for cytokine analysis (e.g., ELISA or Luminex) and the cells for flow cytometry or mRNA analysis.

Caption: Workflow for in vitro Th17 cell differentiation and GSK2981278 treatment.

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is widely used to assess the efficacy of anti-psoriatic compounds.

Materials:

-

BALB/c or C57BL/6 mice

-

Imiquimod (B1671794) cream (5%)

-

GSK2981278 (1% in a suitable ointment base)

-

Vehicle control ointment

-

Calipers for measuring skin thickness

Procedure:

-

Shave the dorsal skin of the mice.

-

For prophylactic treatment, topically apply 1% GSK2981278 ointment or vehicle control for three consecutive days prior to imiquimod application.

-

Induce psoriasis-like skin inflammation by applying a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-9 consecutive days.[4][5]

-

Continue the daily topical application of GSK2981278 or vehicle control throughout the imiquimod treatment period.

-

Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

-

Measure skin thickness daily using calipers.

-

At the end of the experiment, sacrifice the mice and collect skin tissue for histological analysis (H&E staining) and cytokine mRNA quantification (qPCR).

Ex Vivo Human Psoriatic Skin Explant Culture

This model allows for the testing of compounds on diseased human tissue in a controlled environment.

Materials:

-

Freshly obtained human psoriatic skin biopsies (3-mm punch)

-

Culture medium (e.g., DMEM supplemented with antibiotics and antimycotics)

-

GSK2981278 (10 µM in DMSO)

-

Vehicle control (DMSO)

-

Culture plates with inserts for air-liquid interface culture

Procedure:

-

Obtain 3-mm punch biopsies from psoriatic plaques of consenting patients.

-

Place the biopsies on a sterile surface and, if necessary, bisect them for time-course experiments.

-

Culture the explants at an air-liquid interface, for example, on sterile absorbable gelatin sponges or in culture plate inserts.[6][7]

-

Add culture medium to the well below the insert, ensuring the dermal side of the explant is in contact with the medium while the epidermal side is exposed to air.[7]

-

Treat the explants with 10 µM GSK2981278 or vehicle by adding it to the culture medium.

-

Culture the explants for approximately 12-48 hours at 37°C in a 5% CO2 incubator.

-

After the culture period, harvest the tissue for analysis of cytokine gene expression by qPCR.

Conclusion

GSK2981278 represents a targeted therapeutic approach for inflammatory diseases driven by the Th17 pathway. Its mechanism as a RORγt inverse agonist allows for the potent and selective inhibition of key pro-inflammatory cytokines. The compiled quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of immunology and drug development, facilitating further investigation into the therapeutic potential of RORγt modulation. The visual diagrams of the signaling pathways and experimental workflows serve to clarify the complex biological processes involved and the points of intervention for this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 6. Human skin explant model for the investigation of topical therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]

The Discovery and Development of GSK2981278: A RORγ Inverse Agonist for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Initial Note on Target Identification: Initial inquiries may have associated GSK2981278 with RIPK1 inhibition. However, extensive preclinical and clinical research has definitively characterized GSK2981278 as a potent and selective Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) inverse agonist. This guide will focus on the discovery, mechanism of action, and development of GSK2981278 in the context of its validated target, RORγ.

Introduction: RORγ as a Therapeutic Target

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[3][4][5] These cytokines are key drivers of inflammation in a variety of autoimmune and inflammatory diseases, including psoriasis.[1][2][5]

The transcriptional activity of RORγ is essential for the expression of the IL17 gene.[1][5] By acting as an inverse agonist, GSK2981278 binds to RORγ and reduces its transcriptional activity, thereby inhibiting the production of Th17-associated cytokines. This mechanism provides a targeted approach to mitigating the inflammatory cascade in diseases like psoriasis.

Discovery and Preclinical Development of GSK2981278

GSK2981278 was identified as a highly potent and selective inverse agonist of RORγ.[4][5] Its development was aimed at providing a topical treatment for psoriasis by directly targeting the underlying inflammatory pathways in the skin.[5]

Mechanism of Action

GSK2981278 exerts its therapeutic effect by:

-

Inhibiting RORγ-dependent transcription: It reduces the activation of the il17 promoter.[1][3][5]

-

Interfering with RORγ-DNA binding: Chromatin immunoprecipitation (ChIP) assays have shown that GSK2981278 attenuates the recruitment of RORγ to the endogenous il17 promoter regions.[5]

-

Modulating co-activator/co-repressor interactions: The binding of GSK2981278 to RORγ is thought to induce conformational changes that reduce the recruitment of co-activator proteins necessary for gene transcription.[5]

In Vitro and Ex Vivo Efficacy

A series of in vitro and ex vivo studies demonstrated the potent and selective activity of GSK2981278.

Table 1: In Vitro and Ex Vivo Activity of GSK2981278

| Assay Type | Cell/Tissue Type | Parameter Measured | Result | Reference |

| Th17 Skewing Assay | Human peripheral blood CD4+ T cells | IL-17A and IL-22 protein secretion | IC50 = 3.2 nM | [3] |

| RORγt Reporter Gene Assay | Doxycycline-inducible CHO stable cell line | RORE-dependent luciferase activation | Potent inhibition | [5] |

| RORα Reporter Gene Assay | Doxycycline-inducible CHO stable cell line | RORα-dependent luciferase activation | No significant effect | [5] |

| Jurkat Cell Endogenous il17a Expression | Jurkat cells transfected with RORγt | il17a mRNA levels | Dose-responsive repression | [5] |

In Vivo Preclinical Efficacy

The efficacy of GSK2981278 was evaluated in a murine model of psoriasis.

Table 2: In Vivo Efficacy of GSK2981278 in an Imiquimod-Induced Mouse Model of Psoriasis

| Treatment Group | Parameter Measured | Result | Reference |

| 1% GSK2981278 in ointment (topical) | Epidermal thickness | 23% reduction | [3][6] |

| 1% GSK2981278 in ointment (topical) | Skin redness and scaling | Reduction observed | [3] |

Clinical Development

GSK2981278 progressed to Phase 1 and Phase 2 clinical trials for the topical treatment of plaque psoriasis.[2][4][7][8] However, the clinical trial results indicated a lack of significant clinical effect in patients.[2][7][9] One hypothesis for the observed lack of efficacy is insufficient drug exposure at the target site in the skin.[7][9]

Experimental Protocols

RORγt Reporter Gene Assay

Objective: To assess the inhibitory effect of a compound on RORγt-dependent transcriptional activation.

Methodology:

-

Cell Line: A Chinese Hamster Ovary (CHO) stable cell line with doxycycline-inducible expression of RORγt and a luciferase reporter gene under the control of a ROR response element (RORE) is used.[5]

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., GSK2981278) or vehicle (DMSO).

-

Induction: RORγt expression is induced with doxycycline.

-

Luciferase Assay: After an appropriate incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control.

Th17 Cell Differentiation and Cytokine Secretion Assay

Objective: To determine the effect of a compound on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.

Methodology:

-

Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).

-

Th17 Skewing Conditions: The isolated T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as IL-1β, IL-6, IL-23, and TGF-β, and anti-IFN-γ and anti-IL-4 antibodies to block other T helper cell fates.

-

Compound Treatment: The cells are cultured in the presence of various concentrations of the test compound or vehicle.

-

Cytokine Measurement: After a period of culture (e.g., 5 days), the supernatant is collected, and the concentrations of IL-17A and IL-22 are measured by ELISA or other immunoassays.[3]

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate whether a compound affects the binding of RORγ to the promoter region of the il17 gene.

Methodology:

-

Cell Culture and Treatment: Jurkat cells are transfected with a plasmid expressing Flag-tagged RORγ and treated with the test compound or vehicle.

-

Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: An antibody against the Flag tag is used to immunoprecipitate RORγ-bound chromatin fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The amount of the il17 promoter DNA is quantified by qPCR using primers specific for the RORγ binding site.

-

Data Analysis: The enrichment of the il17 promoter in the immunoprecipitated DNA is compared between compound-treated and vehicle-treated cells.[5]

Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of a topical compound in a psoriasis-like skin inflammation model.

Methodology:

-

Animal Model: The shaved back skin of mice is treated daily with imiquimod cream to induce a psoriasis-like phenotype, characterized by skin thickening, scaling, and inflammation.

-

Topical Treatment: The mice are treated topically with the test compound formulated in a suitable vehicle (e.g., ointment) or with the vehicle alone.

-

Evaluation of Skin Inflammation: Skin inflammation is assessed visually (redness, scaling) and by measuring the epidermal thickness from histological sections of skin biopsies.

-

Cytokine Analysis: Skin samples can be collected to measure the expression of inflammatory cytokines by qPCR or other methods.

-

Data Analysis: The effects of the compound treatment are compared to the vehicle control group.[5][6]

Signaling Pathways and Experimental Workflows

Caption: RORγ signaling pathway in Th17 cell differentiation and IL-17 production.

Caption: High-level experimental workflow for the evaluation of GSK2981278.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. A phase I randomized controlled trial to evaluate safety and clinical effect of topically applied GSK2981278 ointment in a psoriasis plaque test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK2981278 in Regulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2981278 is a potent and selective small molecule inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). This nuclear receptor is a master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-22 (IL-22). By inhibiting RORγt activity, GSK2981278 effectively downregulates the Th17 inflammatory pathway, which plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, with a significant focus on psoriasis. This technical guide provides a comprehensive overview of GSK2981278's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: RORγt Inverse Agonism

GSK2981278 exerts its anti-inflammatory effects by acting as an inverse agonist on RORγt. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, GSK2981278 binds to the receptor and promotes a conformational change that leads to the dissociation of co-activators and/or the recruitment of co-repressors. This modulation of transcriptional machinery results in the decreased expression of RORγt target genes, including those encoding for key pro-inflammatory cytokines.

Signaling Pathway

The binding of GSK2981278 to RORγt interferes with the transcriptional activation of genes essential for Th17 cell differentiation and function. This ultimately leads to a reduction in the population of pathogenic Th17 cells and a decrease in the secretion of their signature cytokines, thereby mitigating the inflammatory response.

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of GSK2981278 in regulating inflammatory responses.

Table 1: In Vitro Potency of GSK2981278

| Assay Type | Cell/System | Target/Endpoint | IC50 | Reference |

| Th17 Skewing Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-17A and IL-22 Protein Secretion | 3.2 nM | [1] |

| Co-activator Recruitment Assay | Human PBMCs | SRC1 Co-activator Recruitment | 20 nM | [1] |

| Cytokine Production Assay | Human PBMCs | IL-17 Production | 63 nM | [1] |

Table 2: In Vivo Efficacy of GSK2981278 in a Mouse Model of Psoriasis

| Model | Treatment | Endpoint | Result | Reference |

| Imiquimod-Induced Psoriasis | 1% GSK2981278 ointment (topical) | Epidermal Thickness | 23% reduction | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of GSK2981278 are provided below.

RORγt Reporter Gene Assay

This assay quantifies the ability of GSK2981278 to inhibit RORγt-mediated gene transcription.

Principle: A reporter cell line (e.g., HEK293T) is co-transfected with an expression plasmid for the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Inhibition of RORγt activity by GSK2981278 results in a decrease in luciferase expression.

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the RORγt-LBD-GAL4 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of GSK2981278 or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal.

-

Plot the normalized luciferase activity against the log of the inhibitor concentration and fit a four-parameter curve to determine the IC50 value.

-

In Vitro Th17 Cell Differentiation and Cytokine Analysis

This protocol assesses the effect of GSK2981278 on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent cytokine production.

Protocol:

-

Isolation of Naive CD4+ T cells:

-

Isolate naive CD4+ T cells from human PBMCs or mouse splenocytes using magnetic-activated cell sorting (MACS).

-

-

Cell Culture and Differentiation:

-

Culture the naive CD4+ T cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.

-

Add a Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4) to the culture medium.

-

Add serial dilutions of GSK2981278 or vehicle control to the wells.

-

Culture for 3-5 days.

-

-

Restimulation and Intracellular Cytokine Staining:

-

Restimulate the cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Stain the cells for surface markers (e.g., CD4) and intracellular IL-17A using fluorescently labeled antibodies.

-

-

Flow Cytometry Analysis:

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

-

-

Supernatant Analysis:

-

Collect the culture supernatant before restimulation and measure the concentration of secreted IL-17A and IL-22 using ELISA or other immunoassays.

-

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is used to evaluate the efficacy of GSK2981278 in a psoriasis-like inflammatory condition.

Protocol:

-

Animal Model:

-

Use susceptible mouse strains such as BALB/c or C57BL/6.

-

-

Induction of Psoriasis-like Inflammation:

-

Apply a daily topical dose of 5% imiquimod (B1671794) cream to the shaved back and/or ear of the mice for 5-7 consecutive days.

-

-

Treatment:

-

Administer GSK2981278 (e.g., as a 1% ointment) topically to the inflamed area, typically starting before or concurrently with the imiquimod application and continuing throughout the study. A placebo/vehicle group should be included.

-

-

Assessment of Inflammation:

-

Monitor the severity of skin inflammation daily using a scoring system such as the Psoriasis Area and Severity Index (PASI), which evaluates erythema, scaling, and thickness.

-

Measure ear and/or back skin thickness using a caliper.

-

-

Histological and Biomarker Analysis:

-

At the end of the study, collect skin tissue for histological analysis (H&E staining) to measure epidermal thickness (acanthosis).

-

Analyze the expression of inflammatory cytokines (e.g., IL-17A, IL-23) in skin homogenates by qRT-PCR or ELISA.

-

Ex Vivo Human Psoriatic Skin Explant Culture

This model provides a translationally relevant platform to assess the effects of GSK2981278 on diseased human tissue.

Protocol:

-

Tissue Acquisition:

-

Obtain full-thickness punch biopsies from lesional skin of psoriasis patients under ethical approval and with informed consent.

-

-

Explant Culture:

-

Culture the skin explants at the air-liquid interface on sterile grids or inserts in a culture medium.

-

-

Treatment:

-

Add GSK2981278 or vehicle control to the culture medium.

-

-

Incubation:

-

Incubate the explants for a defined period (e.g., 24-72 hours).

-

-

Analysis:

-

Collect the culture supernatant to measure the levels of secreted cytokines (e.g., IL-17A, IL-8) by ELISA or multiplex immunoassay.

-

Process the tissue for histological analysis to assess changes in morphology.

-

Extract RNA from the tissue to analyze the expression of inflammatory genes by qRT-PCR.

-

Conclusion

GSK2981278 is a selective RORγt inverse agonist that effectively inhibits the Th17 inflammatory pathway. The data presented in this guide demonstrate its potent in vitro activity in reducing the production of key pro-inflammatory cytokines and its in vivo efficacy in a relevant preclinical model of psoriasis. The detailed experimental protocols provide a framework for the further investigation and characterization of GSK2981278 and other RORγt modulators. These findings underscore the therapeutic potential of targeting RORγt with small molecule inhibitors like GSK2981278 for the treatment of inflammatory diseases.

References

An In-depth Technical Guide on GSK2981278 and its Interplay with the IL-23/IL-17 Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By targeting RORγ, GSK2981278 effectively modulates the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis, a critical pathway implicated in the pathogenesis of various autoimmune and inflammatory diseases, notably psoriasis. This technical guide provides a comprehensive overview of GSK2981278, detailing its mechanism of action, its impact on the IL-23/IL-17 pathway, and a summary of key preclinical and clinical findings. Detailed experimental protocols for foundational assays used in its evaluation are also presented to facilitate further research and development in this therapeutic area.

Introduction: The IL-23/IL-17 Axis in Autoimmunity

The IL-23/IL-17 axis is a central inflammatory pathway in several autoimmune diseases. IL-23, a cytokine primarily produced by dendritic cells and macrophages, plays a crucial role in the expansion and maintenance of Th17 cells.[1] These Th17 cells, in turn, are major producers of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1][2] These cytokines act on various cell types, such as keratinocytes, leading to the production of chemokines and antimicrobial peptides that recruit other immune cells, like neutrophils, amplifying the inflammatory cascade.[1] Dysregulation of this axis is a hallmark of psoriasis and other inflammatory conditions.[2]

RORγt, an isoform of RORγ, is considered the master regulator of Th17 cell differentiation.[3] It directly drives the transcription of genes encoding for IL-17A, IL-17F, and the IL-23 receptor (IL-23R), making it an attractive therapeutic target for diseases driven by Th17-mediated inflammation.[3]

GSK2981278: A Potent and Selective RORγ Inverse Agonist

GSK2981278 is a small molecule that functions as a potent and selective inverse agonist of RORγ.[4] Its mechanism of action involves binding to the ligand-binding domain of RORγ, which interferes with the recruitment of co-activators and hinders the binding of RORγ to its DNA response elements (ROREs) on the promoters of target genes, such as IL17A.[5] This leads to a significant reduction in the transcription and subsequent secretion of Th17 signature cytokines.

Mechanism of Action Pathway

The following diagram illustrates the mechanism of action of GSK2981278 in inhibiting the IL-23/IL-17 signaling pathway.

Caption: Mechanism of action of GSK2981278 on the IL-23/IL-17 axis.

Quantitative Data Presentation

The preclinical evaluation of GSK2981278 has generated significant quantitative data demonstrating its potency and efficacy in various assays.

Table 1: In Vitro Activity of GSK2981278

| Assay | Cell Type/System | Parameter | Value | Reference |

| RORγt Reporter Assay | CHO Tet-on cells | IC50 | Potent Inhibition (Specific value not detailed) | [6] |

| IL-17 Promoter Activation | Jurkat cells | Inhibition | Dose-responsive repression | [6] |

| Th17 Cytokine Secretion | Human CD4+ T cells | IC50 (IL-17A & IL-22) | 3.2 nM | [4] |

| Th17 Cytokine mRNA Expression | Human CD4+ T cells | Inhibition (at ≥3 nM) | Near-complete for IL-17A | [4] |

Table 2: In Vivo Efficacy of GSK2981278 in a Mouse Model of Psoriasis

| Model | Treatment | Parameter | Result | Reference |

| Imiquimod-induced psoriasis | 1% GSK2981278 ointment (topical) | Epidermal Thickness | 23% reduction | [4] |

| Imiquimod-induced psoriasis | 1% GSK2981278 ointment (topical) | Skin Redness and Scaling | Reduction observed | [4] |

| Imiquimod-induced psoriasis | 1% GSK2981278 ointment (topical) | IL-17A mRNA expression (Day 9) | Significant reduction | [7] |

| Imiquimod-induced psoriasis | 1% GSK2981278 ointment (topical) | IL-17F mRNA expression (Day 9) | Significant reduction | [7] |

| Imiquimod-induced psoriasis | 1% GSK2981278 ointment (topical) | IL-22 mRNA expression (Day 9) | Significant reduction | [7] |

Clinical Trial Summary

GSK2981278 has been evaluated in early-phase clinical trials for the topical treatment of psoriasis.

Table 3: Overview of Clinical Trials for GSK2981278

| Trial Identifier | Phase | Condition | Intervention | Key Findings | Reference |

| NCT02548052 | I | Plaque Psoriasis | GSK2981278 ointment (0.03%, 0.1%, 0.8%, 4%) | No significant improvement in psoriatic lesions compared to vehicle. Well-tolerated. | [8][9] |

| NCT03004846 | I/II | Plaque Psoriasis | GSK2981278 ointment | Study was terminated early. No significant clinical effect observed. | [10] |